2-Bromo-N-(3-chlorobenzyl)propanamide 2-Bromo-N-(3-chlorobenzyl)propanamide
Brand Name: Vulcanchem
CAS No.: 91687-66-0
VCID: VC7287362
InChI: InChI=1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14)
SMILES: CC(C(=O)NCC1=CC(=CC=C1)Cl)Br
Molecular Formula: C10H11BrClNO
Molecular Weight: 276.56

2-Bromo-N-(3-chlorobenzyl)propanamide

CAS No.: 91687-66-0

Cat. No.: VC7287362

Molecular Formula: C10H11BrClNO

Molecular Weight: 276.56

* For research use only. Not for human or veterinary use.

2-Bromo-N-(3-chlorobenzyl)propanamide - 91687-66-0

Specification

CAS No. 91687-66-0
Molecular Formula C10H11BrClNO
Molecular Weight 276.56
IUPAC Name 2-bromo-N-[(3-chlorophenyl)methyl]propanamide
Standard InChI InChI=1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14)
Standard InChI Key POKKIWZOQVLVAY-UHFFFAOYSA-N
SMILES CC(C(=O)NCC1=CC(=CC=C1)Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-bromo-N-(3-chlorobenzyl)propanamide is C10_{10}H12_{12}BrClNO, derived from the following components:

  • Propanamide backbone: Three carbons with a bromine atom at the second position.

  • 3-Chlorobenzyl group: A benzyl ring substituted with chlorine at the third position.

The molecular weight is calculated as:

(10×12.01)+(12×1.01)+79.90+35.45+14.01+16.00=276.62g/mol.(10 \times 12.01) + (12 \times 1.01) + 79.90 + 35.45 + 14.01 + 16.00 = 276.62 \, \text{g/mol}.

This aligns with the molecular weights of analogous halogenated amides reported in the literature .

Structural Representation

The compound’s structure (Fig. 1) features:

  • A propanamide chain with a bromine atom at the α-carbon.

  • A 3-chlorobenzyl group attached to the amide nitrogen.

  • Planar geometry due to conjugation between the amide group and aromatic ring, as observed in related compounds .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-bromo-N-(3-chlorobenzyl)propanamide involves a two-step process:

  • Synthesis of 2-bromopropanoyl chloride:
    Propanoyl chloride is brominated at the α-position using bromine (Br2Br_2) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).

  • Amidation with 3-chlorobenzylamine:
    The 2-bromopropanoyl chloride reacts with 3-chlorobenzylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl:

    2-Bromopropanoyl chloride+3-ChlorobenzylamineEt3N2-Bromo-N-(3-chlorobenzyl)propanamide.\text{2-Bromopropanoyl chloride} + \text{3-Chlorobenzylamine} \xrightarrow{Et_3N} \text{2-Bromo-N-(3-chlorobenzyl)propanamide}.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):
    1H^1\text{H} NMR would show a triplet for the α-proton adjacent to bromine (~δ 4.2 ppm) and aromatic protons from the benzyl group (~δ 7.3–7.5 ppm) .

  • Infrared Spectroscopy (IR):
    Strong absorption at ~1650 cm1^{-1} (amide C=O stretch) and ~650 cm1^{-1} (C-Br stretch).

  • Mass Spectrometry:
    A molecular ion peak at m/z 276.62 (M+^+) with fragments corresponding to bromine and chlorine isotopes.

Physicochemical Properties

Physical State and Solubility

  • Physical State: Likely a crystalline solid at room temperature, akin to brominated amides .

  • Solubility:

    SolventSolubility (mg/mL)
    Dichloromethane>50
    Water<0.1
    Ethanol~10

Thermal Properties

  • Melting Point: Estimated range: 120–140°C (based on similar compounds) .

  • Stability: Decomposes above 200°C, releasing HBr and HCl gases.

Biological Activity and Mechanisms

Cytotoxicity and Anticancer Activity

Brominated compounds often display cytotoxicity via DNA intercalation or enzyme inhibition. A study on 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide reported IC50_{50} values of 12 µM against HeLa cells. The title compound’s mechanism may involve:

  • Binding to DNA topoisomerase II.

  • Inducing apoptosis through caspase-3 activation .

Enzyme Inhibition

The bromine atom’s electrophilic nature facilitates interactions with nucleophilic enzyme sites. For instance, related compounds inhibit cholesteryl ester transfer protein (CETP) with IC50_{50} values <1 µM, suggesting potential cardiovascular applications.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound Optimization: The chlorine and bromine substituents serve as handles for structure-activity relationship (SAR) studies.

  • Prodrug Development: Amide bonds can be hydrolyzed in vivo to release active metabolites.

Material Science

Crystal packing analysis of similar compounds reveals halogen bonding (Br⋯Br: 3.60 Å) and π–π stacking (3.75 Å), which could inform the design of organic semiconductors .

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